
5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol
Vue d'ensemble
Description
5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol: is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are six-membered unsaturated ring compounds composed of carbon and nitrogen atoms. This particular compound is characterized by the presence of an ethyl group at the 5th position, a methyl group at the 6th position, and a morpholine ring attached to the 2nd position of the pyrimidine ring. The hydroxyl group is located at the 4th position. This compound has garnered interest due to its potential biological activities and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol typically involves the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using suitable alkyl halides.
Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction, where a halogenated pyrimidine derivative reacts with morpholine.
Hydroxylation: The hydroxyl group at the 4th position can be introduced through selective oxidation reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of solvents, catalysts, and reaction conditions is optimized to ensure high yield and purity of the final product. Commonly used solvents include dimethyl sulfoxide (DMSO) and acetonitrile, while catalysts such as palladium on carbon (Pd/C) may be employed for specific steps.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxyl group at the 4th position can undergo oxidation to form a ketone or aldehyde derivative.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions to yield dihydropyrimidine derivatives.
Substitution: The morpholine ring can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is typically employed.
Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used under basic conditions.
Major Products:
Oxidation: Formation of 5-Ethyl-6-methyl-2-morpholinopyrimidin-4-one.
Reduction: Formation of 5-Ethyl-6-methyl-2-morpholinodihydropyrimidin-4-ol.
Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the development of novel pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Medicine: Due to its potential anti-inflammatory properties, this compound is being investigated for its therapeutic applications in treating inflammatory diseases such as arthritis and inflammatory bowel disease.
Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique structure allows for the creation of polymers and resins with specific properties.
Mécanisme D'action
The mechanism of action of 5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound exerts its effects by binding to the active sites of enzymes, thereby inhibiting their activity. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response. By blocking the activity of COX enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
Comparaison Avec Des Composés Similaires
6-Methyl-2-morpholinopyrimidin-4-ol: Lacks the ethyl group at the 5th position.
5-Ethyl-2-morpholinopyrimidin-4-ol: Lacks the methyl group at the 6th position.
5-Ethyl-6-methyl-2-piperidinopyrimidin-4-ol: Contains a piperidine ring instead of a morpholine ring.
Uniqueness: 5-Ethyl-6-methyl-2-morpholinopyrimidin-4-ol is unique due to the presence of both ethyl and methyl groups on the pyrimidine ring, as well as the morpholine ring at the 2nd position. This specific combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-ethyl-4-methyl-2-morpholin-4-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-3-9-8(2)12-11(13-10(9)15)14-4-6-16-7-5-14/h3-7H2,1-2H3,(H,12,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLIAWOVWDCAFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2CCOCC2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(6-ethyl-4-methylquinazolin-2-yl)amino]-6-methyl-5-(4-methylbenzyl)pyrimidin-4(3H)-one](/img/structure/B3717169.png)
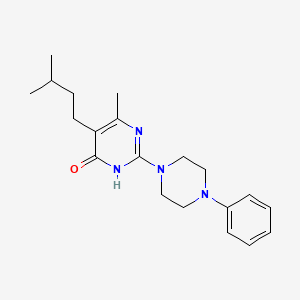
![4-[2-(3-bromo-4-hydroxy-5-methoxyphenyl)vinyl]-6-(trifluoromethyl)-2(1H)-pyrimidinone](/img/structure/B3717187.png)
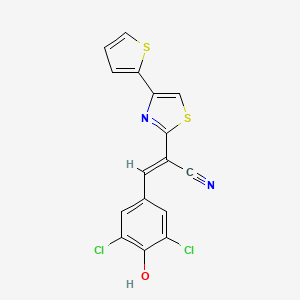
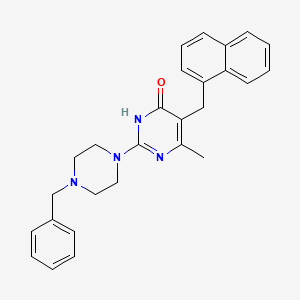
![N-(2-methoxyphenyl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]propanamide](/img/structure/B3717198.png)
![5-imino-1-[2-(1H-indol-3-yl)ethyl]-4-phenyl-2H-pyrrol-3-ol](/img/structure/B3717204.png)
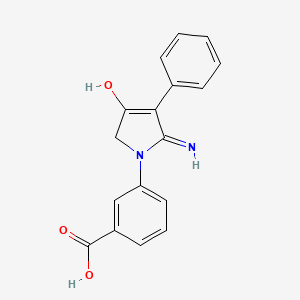
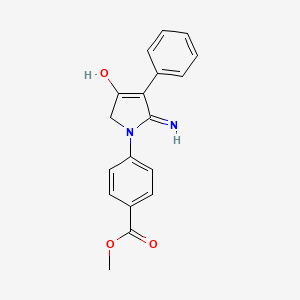
![6-amino-2-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-4(3H)-pyrimidinone](/img/structure/B3717230.png)
![6-Amino-2-[(3-bromobenzyl)sulfanyl]pyrimidin-4-ol](/img/structure/B3717242.png)
![6-METHYL-2-({[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-3,4-DIHYDROPYRIMIDIN-4-ONE](/img/structure/B3717251.png)
![ethyl 5-[4-(allyloxy)-3-chlorobenzylidene]-2-(benzoylamino)-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B3717259.png)
![N-{3-[(1,1-DIOXO-1??,2-BENZOTHIAZOL-3-YL)AMINO]PROPYL}-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B3717260.png)
